molecular formula C12H13N3OS3 B285366 3-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-phenylpropanamide

3-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-phenylpropanamide

Cat. No. B285366
M. Wt: 311.5 g/mol
InChI Key: OPKGJPJYRDBKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-phenylpropanamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MST-16 and belongs to the class of thiadiazole derivatives. It has been found to possess several interesting biological properties that make it a promising candidate for further exploration.

Mechanism of Action

The mechanism of action of MST-16 is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
MST-16 has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of MST-16 for lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it an attractive candidate for further study. Additionally, it has been found to be relatively stable under a variety of conditions, which makes it easier to work with in the lab. However, one limitation of MST-16 is that it has not been extensively studied in vivo, which means that its potential therapeutic applications in humans are not yet fully understood.

Future Directions

There are several future directions for research on MST-16. One area of interest is its potential use in the treatment of neurological disorders. It has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, which suggests that it may have potential as a therapeutic agent for these conditions. Additionally, further research is needed to fully understand the mechanism of action of MST-16 and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of MST-16 involves the reaction of 3-amino-1,2,4-thiadiazole-5-thiol with 3-chloropropionyl chloride, followed by reaction with phenyl isocyanate. The resulting product is then treated with sodium methyl mercaptide to yield MST-16.

Scientific Research Applications

MST-16 has been studied extensively for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C12H13N3OS3

Molecular Weight

311.5 g/mol

IUPAC Name

3-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-phenylpropanamide

InChI

InChI=1S/C12H13N3OS3/c1-17-11-14-12(19-15-11)18-8-7-10(16)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16)

InChI Key

OPKGJPJYRDBKDN-UHFFFAOYSA-N

SMILES

CSC1=NSC(=N1)SCCC(=O)NC2=CC=CC=C2

Canonical SMILES

CSC1=NSC(=N1)SCCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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